4-(5-nitro-1H-pyrazol-1-yl)piperidine
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Overview
Description
4-(5-nitro-1H-pyrazol-1-yl)piperidine is an organic compound that features a piperidine ring substituted with a 5-nitro-1H-pyrazol-1-yl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant roles in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-nitro-1H-pyrazol-1-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with 5-nitro-1H-pyrazole under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, cyclization, and purification steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-nitro-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(5-nitro-1H-pyrazol-1-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(5-nitro-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The piperidine ring can also interact with receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- **4-(1-(4-sulphanilamide)phenyl)-3-(methyl)-1H-pyrazol-5-yl)dine urea
- N-acyl derivatives of pyrazoles
- Piperidine derivatives with different substituents
Uniqueness
4-(5-nitro-1H-pyrazol-1-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and piperidine ring combination make it a versatile compound for various applications .
Properties
CAS No. |
2092337-63-6 |
---|---|
Molecular Formula |
C8H12N4O2 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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